1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde
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Overview
Description
1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C9H14F2O2 It is characterized by the presence of an ethoxy group, two fluorine atoms, and an aldehyde group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Ethoxylation: The 4,4-difluorocyclohexanone undergoes an ethoxylation reaction to introduce the ethoxy group.
Formylation: The final step involves the formylation of the ethoxylated intermediate to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid.
Reduction: 1-Ethoxy-4,4-difluorocyclohexane-1-methanol.
Substitution: Products depend on the nucleophile used (e.g., 1-ethoxy-4-fluoro-4-substituted-cyclohexane-1-carbaldehyde).
Scientific Research Applications
1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: Lacks the ethoxy and aldehyde groups.
4-Fluorocyclohexane-1-carbaldehyde: Contains only one fluorine atom and lacks the ethoxy group.
Uniqueness
1-Ethoxy-4,4-difluorocyclohexane-1-carbaldehyde is unique due to the presence of both ethoxy and aldehyde groups along with two fluorine atoms on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-ethoxy-4,4-difluorocyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-8(7-12)3-5-9(10,11)6-4-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODXUKEMZCMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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